molecular formula C7H3F4NO2 B1410637 2,5-Difluoro-3-nitrobenzodifluoride CAS No. 1803826-88-1

2,5-Difluoro-3-nitrobenzodifluoride

Cat. No.: B1410637
CAS No.: 1803826-88-1
M. Wt: 209.1 g/mol
InChI Key: NTRVEEZUIAZZSJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzodifluoride is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitrobenzodifluoride typically involves the nitration of 2,5-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, precise control of reaction conditions, and efficient separation of the desired product from by-products. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitrobenzodifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,5-Difluoro-3-aminobenzodifluoride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,5-Difluoro-3-nitrobenzodifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrobenzodifluoride depends on the specific application and the type of reaction it undergoes. In reduction reactions, the nitro group is typically reduced to an amino group through a series of electron transfer steps. In substitution reactions, the fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, which involves the formation of a Meisenheimer complex intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-nitrobenzodifluoride
  • 2,5-Difluoro-4-nitrobenzodifluoride
  • 2,3-Difluoro-5-nitrobenzodifluoride

Uniqueness

2,5-Difluoro-3-nitrobenzodifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-(difluoromethyl)-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(9)5(2-3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVEEZUIAZZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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